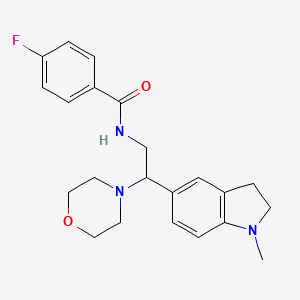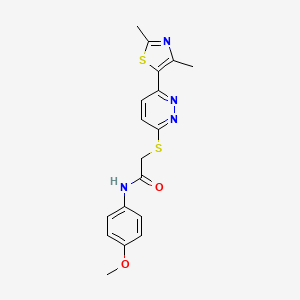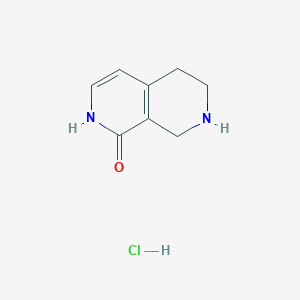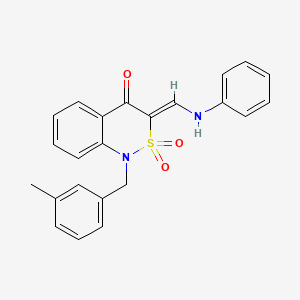![molecular formula C13H10N2S B2805855 2-Thieno[3,2-c]pyridin-4-ylaniline CAS No. 2460754-82-7](/img/structure/B2805855.png)
2-Thieno[3,2-c]pyridin-4-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Thieno[3,2-c]pyridin-4-ylaniline” is a chemical compound. It is a derivative of thieno[3,2-d]pyrimidin-4-amines, which have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
Photophysical Properties and Liposome Encapsulation
2-Thieno[3,2-c]pyridin-4-ylaniline derivatives, specifically 6-(hetero)arylthieno[3,2-b]pyridine, have been investigated for their photophysical properties, showing reasonable fluorescence quantum yields and solvatochromic behavior. These properties make them potential candidates for antitumor applications. Some of these derivatives have been encapsulated in nanoliposomes, suggesting their potential use in drug delivery systems. The incorporation of these compounds in lipid membranes indicates their primary localization in the lipid bilayer, which is crucial for their interaction with cellular membranes and potential therapeutic applications. The research has revealed that certain nanoliposome formulations, particularly those with a small diameter and low polydispersity, are promising for future applications using liposomes as carriers for these compounds (Carvalho et al., 2013).
Broad Biological Activities
Thieno[3,2-c]pyridine derivatives, including 2-Thieno[3,2-c]pyridin-4-ylaniline, are recognized for their broad biological activities. They have demonstrated significant pharmacological activities, such as antibacterial, antitumor, antidepressant, and anti-thrombotic effects. These derivatives, due to their structural similarity to quinoline and isoquinoline, have garnered attention for new drug research and development, providing a reference for future pharmacological explorations (Wen-feng, 2013).
Antiproliferative Activity
The antiproliferative activity of 2-Thieno[3,2-c]pyridin-4-ylaniline derivatives has been a subject of extensive research. Specific modifications in the molecular structure, such as altering the 3-amino and 2-aryl carboxamide functionalities, have shown to impact the activity against phospholipase C enzyme, a crucial target in cancer therapy. The ability to modify these derivatives and observe changes in their biological activity provides valuable insights into their mechanism of action and potential for developing targeted anticancer therapies (van Rensburg et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Thieno[3,2-c]pyridin-4-ylaniline is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
2-Thieno[3,2-c]pyridin-4-ylaniline interacts with its target, Cyt-bd, by inhibiting its function
Biochemical Pathways
The inhibition of Cyt-bd affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria .
Result of Action
The molecular and cellular effects of 2-Thieno[3,2-c]pyridin-4-ylaniline’s action result in the inhibition of the Cyt-bd, leading to a disruption in the energy metabolism of Mycobacterium tuberculosis . This can potentially lead to the death of the bacteria, making 2-Thieno[3,2-c]pyridin-4-ylaniline a promising candidate for the treatment of tuberculosis .
properties
IUPAC Name |
2-thieno[3,2-c]pyridin-4-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-11-4-2-1-3-9(11)13-10-6-8-16-12(10)5-7-15-13/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDDJUQKFAQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC3=C2C=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)
![[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine](/img/structure/B2805775.png)



![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2805782.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)
![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)

![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)